Methyl 3-bromo-6-chloro-5-(ethylamino)pyrazine-2-carboxylate
CAS No.:
Cat. No.: VC15891274
Molecular Formula: C8H9BrClN3O2
Molecular Weight: 294.53 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9BrClN3O2 |
|---|---|
| Molecular Weight | 294.53 g/mol |
| IUPAC Name | methyl 3-bromo-6-chloro-5-(ethylamino)pyrazine-2-carboxylate |
| Standard InChI | InChI=1S/C8H9BrClN3O2/c1-3-11-7-6(10)12-4(5(9)13-7)8(14)15-2/h3H2,1-2H3,(H,11,13) |
| Standard InChI Key | JFUCSIYDDKQAAT-UHFFFAOYSA-N |
| Canonical SMILES | CCNC1=NC(=C(N=C1Cl)C(=O)OC)Br |
Introduction
Methyl 3-bromo-6-chloro-5-(ethylamino)pyrazine-2-carboxylate is a complex organic compound with the molecular formula C8H9BrClN3O2 and a molecular weight of approximately 294.53 g/mol. This compound is characterized by the presence of both bromine and chlorine atoms, which contribute to its unique chemical properties. It is often used in research settings, particularly in the fields of organic chemistry and medicinal chemistry, due to its potential biological activities.
Synthesis and Applications
The synthesis of Methyl 3-bromo-6-chloro-5-(ethylamino)pyrazine-2-carboxylate typically involves multi-step synthetic routes. These routes may include reactions such as nucleophilic substitutions and cross-coupling reactions, similar to those used in the synthesis of other halogenated pyrazines.
This compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural similarity to other biologically active compounds makes it a candidate for interaction studies with biological macromolecules like proteins and nucleic acids.
Research Findings and Future Directions
Research on Methyl 3-bromo-6-chloro-5-(ethylamino)pyrazine-2-carboxylate focuses on its interaction with biological molecules and its potential as a pharmacological agent. Studies typically involve molecular docking and binding affinity assays to understand its mechanism of action and optimize its pharmacological profile.
Future research directions may include further structural optimization and in-depth studies to explore its therapeutic potential. Additionally, exploring its interactions with various enzymes and receptors could provide insights into its biological activity.
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